molecular formula C13H19ClN6 B6623729 5-chloro-4-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidine-4,6-diamine

5-chloro-4-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidine-4,6-diamine

Cat. No.: B6623729
M. Wt: 294.78 g/mol
InChI Key: QPCCFLOFIYHSNK-UHFFFAOYSA-N
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Description

5-chloro-4-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidine-4,6-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group at the 5th position and a substituted pyrazole moiety at the 4th position of the pyrimidine ring. It has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

5-chloro-4-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN6/c1-8-10(9(2)20(3)19-8)5-4-6-16-13-11(14)12(15)17-7-18-13/h7H,4-6H2,1-3H3,(H3,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCCFLOFIYHSNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCCNC2=NC=NC(=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidine-4,6-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyrimidine-4,6-diamine and 1,3,5-trimethylpyrazole.

    Alkylation Reaction: The 1,3,5-trimethylpyrazole is first alkylated with a suitable alkylating agent, such as 3-bromopropylamine, under basic conditions to form 3-(1,3,5-trimethylpyrazol-4-yl)propylamine.

    Coupling Reaction: The resulting amine is then coupled with 5-chloropyrimidine-4,6-diamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group at the 5th position of the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Condensation Reactions: The amino groups present in the compound can engage in condensation reactions with aldehydes or ketones to form Schiff bases or imines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-4-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidine-4,6-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

This compound has shown potential in biological and medicinal research. It has been investigated for its neuroprotective and anti-inflammatory properties . Studies have demonstrated its ability to inhibit key inflammatory pathways, making it a candidate for the treatment of neurodegenerative diseases and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of pharmaceuticals and agrochemicals. Its derivatives may serve as active ingredients in drugs or as intermediates in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 5-chloro-4-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidine-4,6-diamine involves the inhibition of specific molecular targets and pathways. It has been shown to interact with proteins involved in the inflammatory response, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and endoplasmic reticulum (ER) stress markers . By modulating these pathways, the compound exerts its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-4-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidine-4,6-diamine is unique due to its specific substitution pattern and the presence of the trimethylpyrazole moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

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